molecular formula C12H18O3 B13837287 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol

Cat. No.: B13837287
M. Wt: 210.27 g/mol
InChI Key: DKYJTMRXPPMKRH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol is a tertiary alcohol featuring a propan-1-ol backbone with a methyl group and a 4-ethoxyphenoxy substituent attached to the second carbon. Its molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol. The ethoxyphenoxy group consists of a para-substituted ethoxy (–OCH₂CH₃) on a phenyl ring, connected via an ether linkage to the propanol chain. This structural configuration confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and lipophilicity (from the aromatic and ethoxy moieties).

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-4-14-10-5-7-11(8-6-10)15-12(2,3)9-13/h5-8,13H,4,9H2,1-3H3

InChI Key

DKYJTMRXPPMKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)(C)CO

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Acylation, Fries Rearrangement, Ethylation, Halogenation, and Reduction

One classical approach involves a sequence of chemical transformations starting from phenol derivatives, as described in WO Patent WO2001044151A1 (1999):

  • Step 1: Acylation
    Phenol is acylated using isobutyryl chloride in the presence of a tertiary amine base (e.g., triethylamine) and an aprotic halogenated solvent such as carbon tetrachloride at low temperatures (-15 to 50°C, preferably -5 to 5°C). This yields phenyl isobutyrate intermediates.

  • Step 2: Fries Rearrangement
    The acylated product undergoes a Fries rearrangement catalyzed by Lewis acids such as aluminum chloride (AlCl3) in solvents like carbon tetrachloride to give 4-(ethoxyphenyl)-d-halo-k-methylethyl ketone.

  • Step 3: Ethylation
    The phenolic hydroxyl group is ethylated using diethyl sulfate in the presence of aqueous sodium hydroxide at 50-60°C.

  • Step 4: Halogenation
    Bromination of the ketone intermediate is carried out using liquid bromine or N-bromo succinimide in carbon tetrachloride to introduce a halogen substituent.

  • Step 5: Ketal Formation and Hydrolysis
    The halo ketone is treated with monoethylene glycol and para-toluenesulfonic acid at 95-105°C to form a ketal intermediate, which is then hydrolyzed using zinc salts (e.g., zinc chloride) in aromatic solvents like toluene.

  • Step 6: Ester Hydrolysis and Reduction
    The ester formed is hydrolyzed with methanolic alkali and acidified to yield 2-(4-ethoxyphenyl)-2-methylpropionic acid. Finally, the ester is reacted with sodium metal in an aliphatic alkanol to reduce it to the target alcohol, 2-(4-ethoxyphenoxy)-2-methylpropan-1-ol.

This method yields the target compound with approximately 98% purity as confirmed by gas chromatography. The process is considered efficient, safe, and suitable for industrial scale-up due to the avoidance of hazardous reagents and the use of common solvents and catalysts. The overall reaction time is significantly reduced compared to earlier methods, enhancing industrial viability.

Direct Reduction of 2-(4-Ethoxyphenyl)-2-methylpropionic Acid Ethyl Ester Using Borohydride/Metal Salt Mixed System

A more recent and industrially favorable method is described in WO Patent WO2015035541A1 (2013), which focuses on a milder, high-yield, and simpler process:

  • Starting Material:
    2-(4-Ethoxyphenyl)-2-methylpropionic acid ethyl ester dissolved in an alcohol solvent (methanol or ethanol) or a mixture with ether solvents (e.g., tetrahydrofuran).

  • Reducing Agent:
    A mixed system of borohydride and metal salt is used, typically potassium borohydride or sodium borohydride combined with lithium chloride, aluminum trichloride, zinc chloride, or calcium chloride.

  • Reaction Conditions:
    The reaction is carried out at 30-85°C, preferably 60-70°C, with molar ratios of borohydride:metal salt:substrate optimized around 2.0:1.2:1.

  • Procedure:
    The ester is reduced by the borohydride/metal salt system under controlled temperature and stirring. After completion, hydrochloric acid is added dropwise to quench the reaction, followed by water addition and solvent recovery under reduced pressure.

  • Product Isolation:
    The reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 2-(4-ethoxyphenoxy)-2-methylpropan-1-ol.

  • Yield and Purity:
    This method achieves yields of 80-90% with product purity reaching 98%, making it highly suitable for industrial production due to its mild reaction conditions, low cost, and environmental friendliness.

Purification Techniques

After synthesis, purification of the crude product is essential to achieve high purity suitable for further applications:

  • Flash chromatography on silica gel using ethyl acetate-petroleum ether as eluent is commonly employed to separate phenolic and carboxylic impurities from the desired alcohol.

  • Gas chromatography is used for purity analysis, confirming product quality up to 98%.

Comparative Summary of Preparation Methods

Aspect Multi-step Classical Method Borohydride/Metal Salt Reduction Method
Starting Materials Phenol derivatives, isobutyryl chloride 2-(4-Ethoxyphenyl)-2-methylpropionic acid ethyl ester
Number of Steps Multiple (acylation, rearrangement, ethylation, halogenation, ketal formation, hydrolysis, reduction) Single-step reduction
Reaction Conditions Low to moderate temperatures, use of Lewis acids, halogenated solvents Mild temperatures (30-70°C), alcohol solvents
Reducing Agents Sodium metal/alcohol system Borohydride (potassium or sodium) with metal salts
Yield High purity (~98%) but complex procedure High yield (80-90%) and high purity (98%)
Industrial Suitability Suitable but involves hazardous reagents and multiple steps More suitable due to simpler operation and safer reagents
Environmental and Safety Uses halogenated solvents and bromine More environmentally friendly and safer

Detailed Research Findings and Notes

  • The classical method's Fries rearrangement and halogenation steps require careful control of Lewis acids and halogen sources to avoid side reactions and impurities.

  • The borohydride/metal salt mixed system notably improves reduction efficiency by enhancing hydride transfer and stabilizing intermediates, leading to higher yields and cleaner reactions.

  • The choice of solvent in the reduction method critically affects solubility and reaction rate; ethanol and methanol are preferred for their polarity and ease of removal.

  • The addition of hydrochloric acid post-reduction neutralizes excess borohydride and facilitates product extraction.

  • Purification by flash chromatography remains a standard to ensure removal of residual starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Data/Applications
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol (Target) 4-Ethoxy (–OCH₂CH₃) C₁₂H₁₈O₃ 210.27 Phenoxy ether, hydroxyl Intermediate in halogenated compound synthesis (inferred)
2-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-1-ol 4-Bromo, 2-methoxy C₁₂H₁₅BrO₃ 295.15 Bromo, methoxy, hydroxyl LC/MS: [M+H]+ = 281; used in pharmaceutical intermediates
2-(4-Methoxyphenyl)propan-1-ol 4-Methoxy (–OCH₃) C₁₀H₁₄O₂ 166.22 Phenyl, hydroxyl δH (OCH₃) = 3.80 ppm; NMR data available
2-(4-Phenoxyphenyl)propan-1-ol 4-Phenoxy (–OC₆H₅) C₁₅H₁₆O₂ 228.29 Biphenylether, hydroxyl HRMS: [M-H₂O+H]+ = 211.1128; synthetic studies
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol 2-Methoxy, 4-methoxy C₁₇H₂₀O₆ 320.34 Diol, dual methoxyphenoxy Safety data reported; lab chemical use

Key Findings:

However, methoxy-substituted compounds exhibit higher polarity, favoring aqueous solubility . Halogenated Analogs: Bromo substituents (e.g., 2-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-1-ol) introduce steric bulk and electrophilic sites, enabling further functionalization (e.g., Suzuki coupling) in drug synthesis .

Synthetic Routes The target compound’s synthesis likely involves nucleophilic substitution or Ullmann-type coupling to attach the ethoxyphenoxy group to the propanol backbone. In contrast, brominated analogs (e.g., ) are synthesized via halogenation steps, leveraging bromine as a leaving group for subsequent reactions .

Spectroscopic Properties

  • NMR Shifts : Methoxy groups in analogs like 2-(4-Methoxyphenyl)propan-1-ol produce distinct δH signals at ~3.80 ppm, while ethoxy groups in the target compound would generate split peaks for –OCH₂CH₃ (δH ~1.35 ppm for CH₃, δH ~3.45–4.00 ppm for OCH₂) .
  • Mass Spectrometry : Brominated analogs show higher molecular ions (e.g., [M+H]+ = 281 in ) due to bromine’s isotopic signature, whereas the target compound’s [M+H]+ would align with its molecular weight (211–212) .

Safety data for diol analogs (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) highlight the importance of hydroxyl groups in dictating toxicity profiles, which may inform handling guidelines for the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol, and how can reaction conditions be optimized?

A multi-step synthesis approach is recommended, starting with Grignard reactions to construct the branched alcohol backbone, followed by etherification using 4-ethoxyphenol. Key steps include:

  • Grignard reagent formation : React 2-methylpropanal with magnesium in anhydrous THF under inert atmosphere .
  • Etherification : Use a nucleophilic substitution reaction with 4-ethoxyphenol in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC and confirm structure via 1^1H/13^13C NMR .

Q. How can the stereochemical and electronic properties of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol be characterized?

  • Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve enantiomers (if applicable) .
  • Electronic properties : Computational methods (DFT calculations) assess the electron-donating effects of the ethoxy group on the aromatic ring. UV-Vis spectroscopy can validate π→π* transitions influenced by substituents .
  • Comparative analysis : Compare with analogs (e.g., 2-(4-methoxyphenoxy)-2-methylpropan-1-ol) to isolate electronic contributions .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or adrenergic receptors, given structural similarities to neuroactive alcohols .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cell lines to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Variable substituents : Synthesize derivatives with halogens (F, Cl), alkyl chains, or alternative ether groups (e.g., propoxy) at the 4-position of the phenyl ring .

  • Activity comparison :

    SubstituentLogPIC50_{50} (5-HT1A_{1A})Notes
    -OEt2.1850 nMBaseline
    -OPr2.8620 nMIncreased lipophilicity
    -F1.91.2 µMReduced activity
    • Optimization : Introduce bulky groups (e.g., -OCF3_3) to enhance receptor selectivity .

Q. What strategies resolve contradictory data in receptor selectivity profiles?

  • Orthogonal assays : Combine radioligand binding (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) with functional assays (cAMP inhibition) to distinguish binding affinity from efficacy .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions to identify key residues (e.g., Asp116 in 5-HT1A_{1A}) influencing selectivity .
  • Meta-analysis : Cross-reference data with structurally related compounds (e.g., 2-(3-aminophenyl)-2-methylpropan-1-ol) to identify trends .

Q. How can metabolic stability and degradation pathways be investigated?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include:
    • Oxidation : Hydroxylation at the benzylic position or ethoxy group O-dealkylation .
    • Conjugation : Glucuronidation of the primary alcohol .
  • Stability optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to slow O-dealkylation .

Q. What analytical methods validate purity and detect trace impurities?

  • HPLC-DAD/ELSD : Use a C18 column (MeCN/H2_2O + 0.1% TFA) with UV detection at 254 nm .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]+^+ = 255.16 m/z) and detects by-products (e.g., dehydration products) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., 2-(4-hydroxyphenoxy)-2-methylpropan-1-ol) to identify peaks .

Methodological Notes

  • Contradictory data : Address variability in biological assays by standardizing cell lines (e.g., CHO-K1 vs. HEK-293) and normalizing to internal controls (e.g., β-galactosidase) .
  • Scale-up challenges : Optimize Grignard reaction stoichiometry (1.2:1 alkyl halide:Mg) to minimize dimerization by-products .

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